N-(3-bromo-5-methoxyphenyl)acetamide
Description
N-(3-bromo-5-methoxyphenyl)acetamide is an aromatic acetamide derivative characterized by a bromine atom at the 3-position and a methoxy group (-OCH₃) at the 5-position of the phenyl ring. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 244.08 g/mol.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
N-(3-bromo-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-8-3-7(10)4-9(5-8)13-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
AVTDLCBEBQRRRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)Br)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Route Overview
The preparation of N-(3-bromo-5-methoxyphenyl)acetamide generally follows a multi-step synthetic pathway involving:
- Step 1: Acetylation of ortho-aminophenol to form ortho-acetaminophenol.
- Step 2: Methylation of ortho-acetaminophenol to introduce the methoxy group.
- Step 3: Bromination at the 3-position of the aromatic ring.
- Step 4: Optional further functionalization depending on target derivatives.
This sequence is well-documented in patent CN109824537A and related literature, which provides detailed reaction conditions, yields, and purification methods.
Detailed Stepwise Preparation
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acetylation of ortho-aminophenol | Ortho-aminophenol dissolved in solvent, ice bath; acetic anhydride added dropwise | Ortho-acetaminophenol | Not specified | Reaction monitored by TLC; product purified by washing and drying |
| 2 | Methylation (methoxy group introduction) | Ortho-acetaminophenol, phase transfer catalyst, dimethyl carbonate; heated under reflux for 3-5 h | N-(2-methoxyphenyl)acetamide | Not specified | Phase transfer catalyst facilitates methylation |
| 3 | Bromination | N-(2-methoxyphenyl)acetamide reacted with N-bromosuccinimide (NBS) in solvent, ice bath, nitrogen atmosphere, 2-4 h | This compound | Not specified | Controlled bromination at 3-position; nitrogen protection prevents side reactions |
| 4 | Optional further steps | Various depending on target compound | Further derivatives | Variable | Examples include acetylation, reduction, or substitution |
Reaction Details and Conditions
Step 1: Acetylation
- Ortho-aminophenol is dissolved in an appropriate solvent (e.g., ethyl acetate).
- Under ice bath cooling, acetic anhydride is added dropwise to control reaction rate.
- After completion, the reaction mixture is washed successively with solvents and salts, then dried to yield ortho-acetaminophenol.
Step 2: Methylation
- Ortho-acetaminophenol is treated with dimethyl carbonate in the presence of a phase transfer catalyst.
- The mixture is heated under reflux (typically 3-5 hours).
- This step introduces the methoxy group at the 5-position, converting the hydroxy group to methoxy.
Step 3: Bromination
- N-(2-methoxyphenyl)acetamide is dissolved in an inert solvent such as methylene chloride.
- N-bromosuccinimide (NBS) is added under ice bath conditions with nitrogen protection to prevent oxidation.
- The reaction proceeds for 2-4 hours, selectively brominating the aromatic ring at the 3-position.
- The product is extracted and dried to obtain this compound.
Research Findings and Optimization
- The molar ratios and reaction times are critical for optimizing yield and purity.
- For example, in bromination, maintaining the reaction temperature between 0-5°C and nitrogen atmosphere reduces side reactions.
- The use of phase transfer catalysts in methylation significantly improves conversion efficiency.
- Purification typically involves recrystallization from ethyl acetate and toluene mixtures, followed by washing with water to remove impurities.
Comparative Data Table of Key Intermediates
Summary of Preparation Method
The preparation of this compound is efficiently achieved through a stepwise process involving:
- Acetylation of ortho-aminophenol to protect the amino group.
- Methylation of the phenolic hydroxyl to form the methoxy substituent.
- Selective bromination at the 3-position using N-bromosuccinimide under controlled conditions.
This method offers good control over regioselectivity and yields, with purification steps ensuring high product purity. The reaction conditions such as temperature, solvent choice, and reagent ratios are optimized based on extensive research and patent literature.
Chemical Reactions Analysis
Types of Reactions: N-(3-bromo-5-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: N-(3-substituted-5-methoxyphenyl)acetamide derivatives.
Oxidation: N-(3-bromo-5-hydroxyphenyl)acetamide or N-(3-bromo-5-formylphenyl)acetamide.
Reduction: N-(3-bromo-5-methoxyphenyl)ethylamine.
Scientific Research Applications
Chemistry: N-(3-bromo-5-methoxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various transformations, including nucleophilic substitution and coupling reactions .
Biology and Medicine: This compound may be explored for its potential biological activities. Derivatives of acetanilide have been studied for their analgesic, anti-inflammatory, and antipyretic properties. This compound could be investigated for similar pharmacological effects .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its bromine and methoxy substituents provide unique properties that can be leveraged in various applications .
Mechanism of Action
The mechanism of action of N-(3-bromo-5-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and methoxy group could influence its binding affinity and selectivity towards these targets. Detailed studies would be required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below compares N-(3-bromo-5-methoxyphenyl)acetamide with structurally related acetamides, highlighting substituent variations, molecular weights, and reported activities:
Key Observations :
- Halogen vs.
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH₃) groups stabilize aromatic rings via resonance, while sulfonyl (-SO₂) or nitro (-NO₂) groups (e.g., in ) withdraw electrons, altering reactivity in synthesis or target binding .
- Multi-Substituted Derivatives : Compounds with multiple substituents (e.g., ) exhibit higher molecular weights and structural complexity, which may limit solubility but improve target specificity .
Pharmacological Activity Trends
- Anti-Cancer Activity : Quinazoline-sulfonyl acetamides (e.g., compound 38 in ) show potent activity against HCT-1 and MCF-7 cancer cells, attributed to sulfonyl groups enhancing interactions with enzyme active sites .
- Photodegradation Products : Chlorinated derivatives like N-(3-chloro-4-hydroxyphenyl)acetamide () are paracetamol photoproducts, highlighting stability differences between bromo and chloro analogs .
- Benzothiazole Derivatives : N-(6-trifluoromethylbenzothiazole-2-yl)acetamides () demonstrate how trifluoromethyl (-CF₃) groups improve metabolic stability and bioavailability in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
